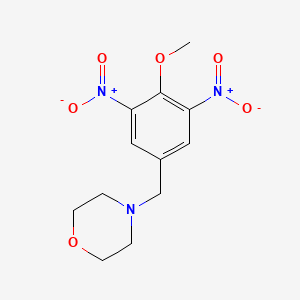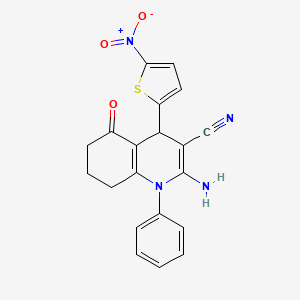
4-(4-methoxy-3,5-dinitrobenzyl)morpholine
Vue d'ensemble
Description
4-(4-methoxy-3,5-dinitrobenzyl)morpholine is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. It is a derivative of morpholine, a cyclic amine, and contains a nitro group and a methoxy group on the benzene ring.
Mécanisme D'action
The mechanism of action of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine involves photoactivation by UV light. Upon exposure to UV light, the nitro group on the benzene ring undergoes a photoreduction reaction, resulting in the formation of a nitroso group. The nitroso group is highly reactive and can form covalent bonds with nearby amino acid residues on proteins or neurotransmitters. This results in the crosslinking or release of the targeted molecule.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine depend on its application. As a crosslinker, it can be used to study protein-protein interactions and protein structure. As a caged compound, it can be used to study neurotransmitter release and synaptic transmission. As a fluorescent probe, it can be used to study membrane dynamics and lipid-protein interactions.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(4-methoxy-3,5-dinitrobenzyl)morpholine in lab experiments include its photoactivatable nature, which allows for precise spatiotemporal control of crosslinking or release events. It is also a relatively small and stable molecule, making it easy to handle and store. However, its use requires specialized equipment such as UV light sources and may require optimization of reaction conditions for specific applications.
Orientations Futures
There are several future directions for the use of 4-(4-methoxy-3,5-dinitrobenzyl)morpholine in scientific research. One direction is the development of new applications for the compound, such as in the study of protein-ligand interactions or in the control of gene expression. Another direction is the optimization of the synthesis method to improve yield and purity. Additionally, the development of new photoactivatable compounds with improved properties may lead to new discoveries in the field of chemical biology.
Applications De Recherche Scientifique
4-(4-methoxy-3,5-dinitrobenzyl)morpholine has been used in various scientific research applications. It has been used as a photoactivatable crosslinker to study protein-protein interactions. It has also been used as a caged compound to release neurotransmitters such as acetylcholine and GABA in a controlled manner. Additionally, it has been used as a fluorescent probe to study membrane dynamics and lipid-protein interactions.
Propriétés
IUPAC Name |
4-[(4-methoxy-3,5-dinitrophenyl)methyl]morpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O6/c1-20-12-10(14(16)17)6-9(7-11(12)15(18)19)8-13-2-4-21-5-3-13/h6-7H,2-5,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKPNVCZNAHKMJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1[N+](=O)[O-])CN2CCOCC2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Methoxy-3,5-dinitrophenyl)methyl]morpholine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4328235.png)
![4-(1,3-benzodioxol-5-yl)-3-(4-methoxyphenyl)-4,5-dihydropyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B4328236.png)

![N-cyclopentyl-2-[(1-pyridin-3-yl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B4328246.png)
![1-[4-(1,3-benzodioxol-5-yl)-2,5-dioxo-3,4,5,6,7,8-hexahydroquinolin-1(2H)-yl]-4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile](/img/structure/B4328261.png)
![7-methyl-5H-isoindolo[1,2-b][1,3,4]benzotriazepin-8(7H)-one](/img/structure/B4328274.png)
![9-benzyl-3-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)-9H-[1,2,4]triazolo[4,3-a]benzimidazole](/img/structure/B4328285.png)
![5'-ethyl 3'-methyl 2'-amino-5-bromo-6'-(2-ethoxy-2-oxoethyl)-1-methyl-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B4328301.png)
![methyl 6'-amino-1-methyl-2-oxo-3'-phenyl-1,2-dihydro-1'H-spiro[indole-3,4'-pyrano[2,3-c]pyrazole]-5'-carboxylate](/img/structure/B4328304.png)
![(4-chloro-2,6-dinitrophenyl)[2-(diethylamino)ethyl]amine](/img/structure/B4328322.png)
![ethyl {3-[(5-bromo-2-furoyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B4328328.png)
![ethyl (3-{[(4-nitro-1H-pyrazol-1-yl)acetyl]amino}-1H-pyrazol-1-yl)acetate](/img/structure/B4328332.png)
![3,6-diamino-5-cyano-N-[2-(1H-indol-3-yl)ethyl]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B4328344.png)
![N-{2-[(1,3-benzodioxol-5-ylcarbonyl)amino]ethyl}-3-(2-thienyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4328350.png)